molecular formula C20H18N2O B5580225 3,3-diphenyl-N-2-pyridinylpropanamide

3,3-diphenyl-N-2-pyridinylpropanamide

Cat. No.: B5580225
M. Wt: 302.4 g/mol
InChI Key: IXRYHAUZWTWJBL-UHFFFAOYSA-N
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Description

3,3-Diphenyl-N-2-pyridinylpropanamide is a propanamide derivative featuring two phenyl groups at the third carbon of the propanamide backbone and a 2-pyridinyl group attached to the nitrogen. This structure combines aromatic bulk (diphenyl) with the hydrogen-bonding capability of the pyridine ring, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

3,3-diphenyl-N-pyridin-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c23-20(22-19-13-7-8-14-21-19)15-18(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,18H,15H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRYHAUZWTWJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes critical differences between 3,3-diphenyl-N-2-pyridinylpropanamide and its analogs:

Compound Name Substituents Molecular Weight Melting Point Key Properties/Applications Source
3,3-Diphenyl-N-2-pyridinylpropanamide Diphenyl, 2-pyridinyl ~317 (calculated) Not reported Hypothetical; high lipophilicity N/A
2,2-Dimethyl-N-(2-pyridinyl)propanamide 2-pyridinyl, dimethyl 178.23 71–75°C Simpler structure; lower molecular weight
N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide 3-formyl-4-pyridinyl, dimethyl 206.245 Not reported Formyl group enhances reactivity; 95% purity
N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide Difluoromethyl, 4-pyridyl Not reported Not reported Improved metabolic stability; agrochemical/pharmaceutical uses
3-Chloro-2,2-dimethyl-N-[4-(trifluoromethyl)phenyl]propanamide Cl, CF3, dimethyl 291.69 Not reported Halogenation increases electron-withdrawing effects
Key Observations:
  • Diphenyl vs. Dimethyl Substituents : The diphenyl groups in the target compound increase molecular weight and lipophilicity compared to dimethyl analogs (e.g., ). This enhances aromatic stacking interactions but may reduce aqueous solubility.
  • Functional Group Impacts :
    • Formyl () : Introduces an electron-withdrawing group, increasing amide reactivity.
    • Difluoromethyl () : Enhances metabolic stability and lipophilicity, critical for drug design.
    • Halogens () : Chloro and trifluoromethyl groups improve electrophilicity and membrane permeability.

Physicochemical Properties

  • Melting Points : The dimethyl-pyridinyl analog () melts at 71–75°C, while bulkier diphenyl derivatives likely exhibit higher melting points due to increased crystallinity.
  • Solubility : Diphenyl groups reduce solubility in polar solvents compared to dimethyl or difluoromethyl analogs.

Q & A

Basic: What are the optimal synthetic routes for 3,3-diphenyl-N-2-pyridinylpropanamide, and how can reaction conditions be standardized?

Answer:
The synthesis typically involves multi-step organic reactions, such as condensation between substituted pyridinyl amines and propanamide derivatives. For example, analogous compounds (e.g., 2,2-dimethyl-N-(2-pyridinyl)propanamide) are synthesized via nucleophilic acyl substitution using pivaloyl chloride and 2-aminopyridine under inert conditions . Key parameters include:

  • Reagents : Use of anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis.
  • Temperature : Reactions often proceed at 0–25°C to minimize side products.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (e.g., ethanol/water) to achieve >95% purity.
    Standardization requires monitoring by TLC and NMR spectroscopy to confirm intermediate formation .

Advanced: How can computational methods optimize the synthesis and predict reactivity of 3,3-diphenyl-N-2-pyridinylpropanamide?

Answer:
Computer-aided drug design (CADD) tools like density functional theory (DFT) can model reaction pathways and transition states. For instance:

  • Reactivity prediction : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites.
  • Solvent effects : Use COSMO-RS simulations to optimize solvent selection for yield improvement.
  • Catalyst screening : Molecular docking studies can assess the compatibility of catalysts (e.g., Pd/C) with the substrate.
    Experimental validation via small-scale trials is critical to reconcile computational predictions with empirical data .

Basic: What analytical techniques are essential for characterizing 3,3-diphenyl-N-2-pyridinylpropanamide?

Answer:
Routine characterization includes:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and purity (e.g., pyridinyl proton shifts at δ 7.1–8.5 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5%).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C20_{20}H18_{18}N2_2O).
  • Melting point : Consistency with literature values (e.g., 71–75°C for analogous compounds) ensures crystallinity .

Advanced: How can structural ambiguities in 3,3-diphenyl-N-2-pyridinylpropanamide derivatives be resolved?

Answer:
Advanced techniques include:

  • X-ray crystallography : Resolve stereochemical uncertainties (e.g., amide bond conformation) via single-crystal analysis .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals and confirm spatial proximity of substituents.
  • Dynamic light scattering (DLS) : Detect polymorphic forms affecting solubility and bioavailability.
    Contradictions in data (e.g., unexpected NOE correlations) may require re-evaluating synthetic pathways or impurity profiles .

Basic: What in vitro assays are suitable for initial biological screening of this compound?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} determination.
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess potency.
  • Receptor binding : Radioligand displacement studies (e.g., dopamine D3 receptors) using 3^3H-labeled antagonists .
    Dose-response curves (1 nM–100 µM) and triplicate replicates ensure statistical validity .

Advanced: How can structure-activity relationship (SAR) studies resolve contradictory pharmacological data?

Answer:

  • Analog synthesis : Modify substituents (e.g., diphenyl to di-fluorophenyl) and compare activity.
  • Molecular dynamics : Simulate ligand-receptor interactions (e.g., dopamine D3 receptor binding pockets) to explain potency variations.
  • Meta-analysis : Aggregate data from multiple assays (e.g., in vitro vs. in vivo) to identify confounding factors (e.g., metabolic instability).
    Contradictions may arise from assay-specific conditions (e.g., buffer pH, cell type), necessitating harmonized protocols .

Basic: What strategies improve solubility and stability during formulation?

Answer:

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Salt formation : Convert the free base to hydrochloride salts via HCl gas treatment.
  • Lyophilization : Prepare stable amorphous forms for long-term storage.
    Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways .

Advanced: How can adsorption studies on surfaces inform analytical method development?

Answer:

  • Surface plasmon resonance (SPR) : Quantify compound adsorption on glass or polymer surfaces.
  • Microspectroscopic imaging : Use AFM-IR to map adsorption heterogeneity.
  • Thermogravimetric analysis (TGA) : Measure desorption kinetics under controlled humidity.
    Such data guide HPLC column selection and sample preparation to minimize surface losses .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Waste disposal : Neutralize amide residues with 10% acetic acid before disposal.
    While specific toxicity data are limited, analogs (e.g., 3-chloro-propanamides) suggest moderate acute toxicity (LD50_{50} > 500 mg/kg) .

Advanced: How can reactor design improve scalability of the synthesis?

Answer:

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., acylation).
  • Membrane separation : Integrate ceramic membranes to isolate intermediates without column chromatography.
  • Process analytical technology (PAT) : Implement inline FTIR for real-time monitoring.
    Pilot-scale trials (1–10 kg batches) validate reproducibility and identify bottlenecks (e.g., catalyst fouling) .

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